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Compound of Interest

Compound Name: App-018

Cat. No.: B10837356

Disclaimer: Initial searches for a molecule designated "App-018" did not yield specific results in
publicly available scientific literature. It is possible that "App-018" is a proprietary, recently
discovered, or internal codename for a compound not yet widely disclosed. However, a
synthetic cannabinoid receptor agonist, EG-018, and a molecule developed by Insilico
Medicine, INS018_055, have been identified and share a similar naming convention. This guide
will focus on the publicly available information for EG-018, a synthetic cannabinoid, due to the
presence of detailed experimental data. Information on INS018_055, an Al-developed anti-
fibrotic agent, is also included where relevant.

Executive Summary

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit
products and human samples.[1] It is an analog of JWH-018, a well-known synthetic
cannabinoid, but is structurally distinct due to its carbazole core instead of an indole core.[2]
EG-018 demonstrates high affinity for both human cannabinoid receptor 1 (CB1) and
cannabinoid receptor 2 (CB2).[1][2] Despite its affinity, it acts as a weak partial agonist at the
CB1 receptor, with lower efficacy but greater potency than THC.[1] In vivo studies in mice have
shown that EG-018 can produce cannabinoid-like effects such as hypomotility, catalepsy, and
hypothermia when administered intravenously.

Quantitative Data Summary

The following tables summarize the key quantitative data available for EG-018.
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Table 1: Receptor Binding Affinity of EG-018

Receptor Binding Affinity (Ki, nM)
Human CB1 21
Human CB2 7

Table 2: In Vitro Functional Activity of EG-018

Assay Receptor Potency (EC50, nM) Efficacy (% of THC)
[35S]GTPyS Binding Human CB1 >THC <THC
[35S]GTPyS Binding Human CB2 Similar to THC Similar to THC

Forskolin-stimulated
cAMP inhibition

Human CB1 40 Similar to THC

Table 3: In Vivo Effects of EG-018 in Mice

Administration Route Dose Effect

] ] No significant effects in tetrad
Intraperitoneal (i.p.) 100 mg/kg o
or drug discrimination

Hypomotility, catalepsy,
Intravenous (i.v.) 56 mg/kg hyp h .y PsY
ypothermia

Experimental Protocols
In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.
Methodology:

o Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2
receptors were used.
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» Membrane Preparation: Cell membranes were prepared by homogenization and
centrifugation.

o Competition Binding Assay: Membranes were incubated with a radiolabeled cannabinoid
agonist, [3H]CP55,940, and varying concentrations of EG-018.

» Detection: The amount of bound radioligand was measured using liquid scintillation counting.

» Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[35S]GTPYS Functional Assay

Objective: To assess the functional activity of EG-018 as a G-protein activator at CB1 and CB2
receptors.

Methodology:

 Membrane Preparation: Membranes from HEK293 cells expressing CB1 or CB2 receptors
were used.

» Assay Buffer: Membranes were incubated in a buffer containing GDP, [35S]GTPyS, and
varying concentrations of EG-018.

e Incubation: The reaction was allowed to proceed at 30°C.

o Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber
filters.

o Detection: The amount of bound [35S]GTPyS was quantified by liquid scintillation counting.

o Data Analysis: EC50 and Emax values were determined by non-linear regression analysis.

In Vivo Cannabinoid Tetrad Assay

Objective: To evaluate the cannabimimetic effects of EG-018 in mice.
Methodology:

e Animals: Male mice were used for the experiments.
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e Drug Administration: EG-018 was administered either intraperitoneally (i.p.) or intravenously

(V).

o Tetrad Measures: The following four parameters were assessed:

o

Locomotor activity: Measured using an open-field arena.

[¢]

Catalepsy: Assessed by the bar test.

o

Nociception: Evaluated using the tail-flick or hot-plate test.

[e]

Rectal temperature: Measured with a digital thermometer.

o Data Analysis: The effects of EG-018 were compared to a vehicle control group.

Signaling Pathways and Experimental Workflows
EG-018 Signaling Pathway at Cannabinoid Receptors

EG-018, as a cannabinoid receptor agonist, is expected to activate the canonical G-protein
coupled receptor (GPCR) signaling pathway. Upon binding to CB1 or CB2 receptors, it
promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the
dissociation of the Ga and Gy subunits, which in turn modulate downstream effectors such as
adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
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Caption: EG-018 signaling pathway at cannabinoid receptors.

In Vitro Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of EG-
018.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10837356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HEK293 Cell Culture
(expressing CB1/CB2)

Membrane Preparation

Competition Binding Assay Functional Assay
([3H]CP55,940) ([35S]GTPYS)

Data Analysis
(Ki, EC50, Emax)

Click to download full resolution via product page

Caption: In vitro experimental workflow for EG-018.

In Vivo Experimental Workflow

The workflow for the in vivo assessment of EG-018's cannabimimetic effects is depicted below.
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Caption: In vivo experimental workflow for EG-018.
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Conclusion

EG-018 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
While it exhibits partial agonism at the CB1 receptor in vitro, its in vivo effects are more
pronounced with intravenous administration. Further research is needed to fully elucidate its
pharmacological profile and potential therapeutic or toxicological implications. The provided
data and protocols offer a foundational understanding for researchers and drug development
professionals interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2.1Invitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor
agonist EG-018 - PMC [pmc.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery of App-
018]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10837356#discovery-of-app-018-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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